

JKC 302 quality control and purity assessment for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JKC 302

Cat. No.: B115638

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Technical Support Center: JKC 302 (QN-302)

Disclaimer: The compound "JKC 302" is not widely documented in publicly available scientific literature. Based on search results, it is highly probable that "JKC 302" is a misnomer or a less common identifier for the G-quadruplex binding compound QN-302. This technical support center, therefore, focuses on QN-302, providing guidance based on available research and supplier data. The following protocols and troubleshooting guides are intended for research purposes only and are not official, validated procedures.

Frequently Asked Questions (FAQs)

1. What is QN-302 and what is its mechanism of action?

QN-302 is a small molecule, specifically a tetra-substituted naphthalene diimide derivative, that acts as a G-quadruplex (G4) binder.^{[1][2]} G4s are secondary structures that can form in guanine-rich sequences of DNA and RNA.^[3] In cancer cells, G4s are often found in the promoter regions of oncogenes and in telomeres.^[4] QN-302 stabilizes these G4 structures, which can impede the replication, transcription, and translation of cancer-related genes, ultimately leading to apoptosis (cancer cell death).^[4] For example, it has been shown to downregulate the expression of the S100P gene, which is implicated in several cancers.^{[5][6]}

2. What are the typical physical and chemical properties of QN-302?

Researchers should be aware of the following properties for experimental planning:

Property	Value	Reference
Molecular Weight	791.98 g/mol	[2]
Formula	C45H57N7O6	[1][2]
Appearance	Solid. Brown to reddish brown.	[1][2]
Purity	>98% (as determined by LCMS)	[5][7][8] or 98.46%[2]
Solubility	10 mM in DMSO	[1]
CAS Number	2546091-70-5	[2]

3. How should QN-302 be stored?

Proper storage is crucial to maintain the integrity of the compound. Based on supplier recommendations, the following conditions should be observed:

Form	Storage Temperature	Duration
Solid Powder	-20°C	3 years
4°C	6 Months	
In Solvent (e.g., DMSO)	-80°C	6 Months
-20°C	1 Month	

Source:[1][2]

4. What are the known biological activities and potencies of QN-302?

QN-302 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC) cells.[1]

Parameter	Value	Cell Line/Target	Reference
GI50 (50% Growth Inhibition)	1.3 nM	MIA PaCa-2 (Pancreatic)	[2]
1.4 nM	PANC-1 (Pancreatic)	[2]	
5.9 nM	Capan-1 (Pancreatic)	[2]	
2.6 nM	BxPC-3 (Pancreatic)	[2]	
KD (Binding Affinity)	4.9 nM	hTERT G4	[1] [2]
28.4 nM	HuTel21 G4	[1] [2]	

Troubleshooting Guides

Issue: Inconsistent or no biological activity observed in cell-based assays.

Possible Cause	Troubleshooting Step
Compound Degradation	Ensure QN-302 has been stored correctly according to the guidelines (see FAQ 3). Prepare fresh stock solutions in DMSO for each experiment.
Incorrect Concentration	Verify calculations for serial dilutions. Use a calibrated pipette. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line.
Low G4 Abundance in Cell Line	Confirm that your cell line of interest is known to have a high prevalence of G-quadruplexes in relevant oncogenes. ^[4] Consider using a positive control cell line known to be sensitive to G4 binders.
Cell Culture Conditions	Ensure optimal cell culture conditions (e.g., media, serum concentration, confluency) as these can influence cellular response to treatment.
Solubility Issues	Although soluble in DMSO, precipitation may occur in aqueous media. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and does not affect cell viability. Visually inspect for any precipitation after adding the compound to the media.

Issue: Difficulty in confirming G4 stabilization by QN-302.

Possible Cause	Troubleshooting Step
Inappropriate Assay	Several biophysical techniques can be used. Circular Dichroism (CD) spectroscopy is a common method to observe conformational changes in DNA upon ligand binding. ^[7] FRET-melting assays can also be employed to assess the thermal stabilization of G4 structures.
Incorrect Buffer Conditions	G4 stability is dependent on the presence of cations, particularly K ⁺ . Ensure your buffers contain sufficient concentrations of KCl (e.g., 25-100 mM) to promote G4 formation. ^[7]
Oligonucleotide Quality	Use high-purity oligonucleotides corresponding to known G4-forming sequences (e.g., from the promoter of c-MYC or telomeric repeats).

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental setup.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of a QN-302 sample.

- Preparation of Standard Solution:
 - Accurately weigh approximately 1 mg of QN-302 reference standard and dissolve in a known volume of DMSO to prepare a stock solution of 1 mg/mL.
 - Perform serial dilutions in the mobile phase to generate a calibration curve.
- Preparation of Sample Solution:
 - Prepare a sample solution of QN-302 at a concentration similar to the standard.

- HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used for small molecules.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV-Vis detector at a wavelength determined by a UV scan of QN-302 (naphthalene diimides typically absorb in the UV-Vis region).
 - Injection Volume: 10 μ L.
- Analysis:
 - Run the blank (mobile phase), standard solutions, and the sample solution.
 - The purity of QN-302 is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

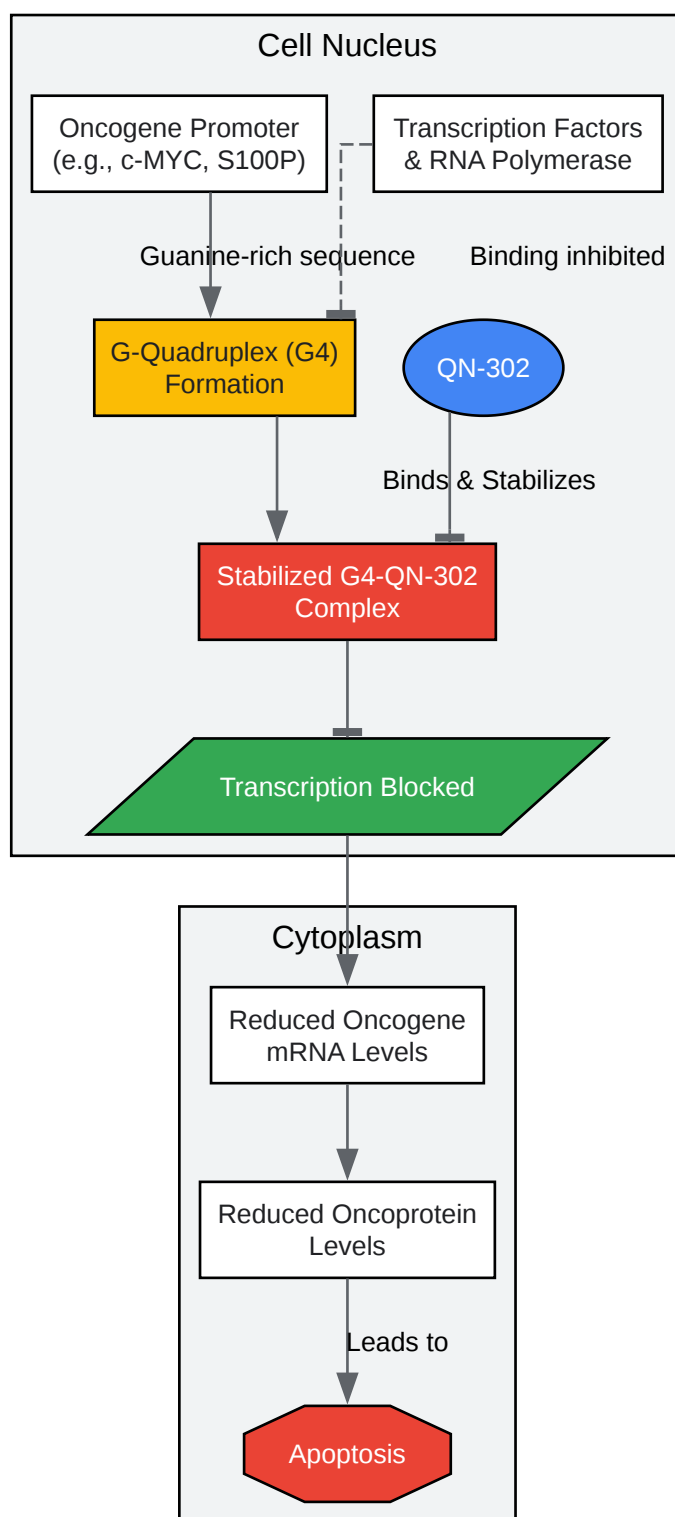
Protocol 2: In Vitro G4 Stabilization using Circular Dichroism (CD) Spectroscopy

This protocol allows for the qualitative and quantitative assessment of QN-302's ability to stabilize G-quadruplex structures.

- Oligonucleotide Preparation:
 - Synthesize or purchase a G4-forming oligonucleotide (e.g., the MDM2-G4 sequence: 5'-TGGGGGCTCGGGGCGCGGGGCGCGGGGCATGGGGC-3').^[7]
 - Dissolve the oligonucleotide in a suitable buffer, such as 10 mM lithium cacodylate (pH 7.4) with 25 mM KCl.^[7]
- G4 Folding:
 - Heat the oligonucleotide solution to 95°C for 5 minutes to denature any existing structures.

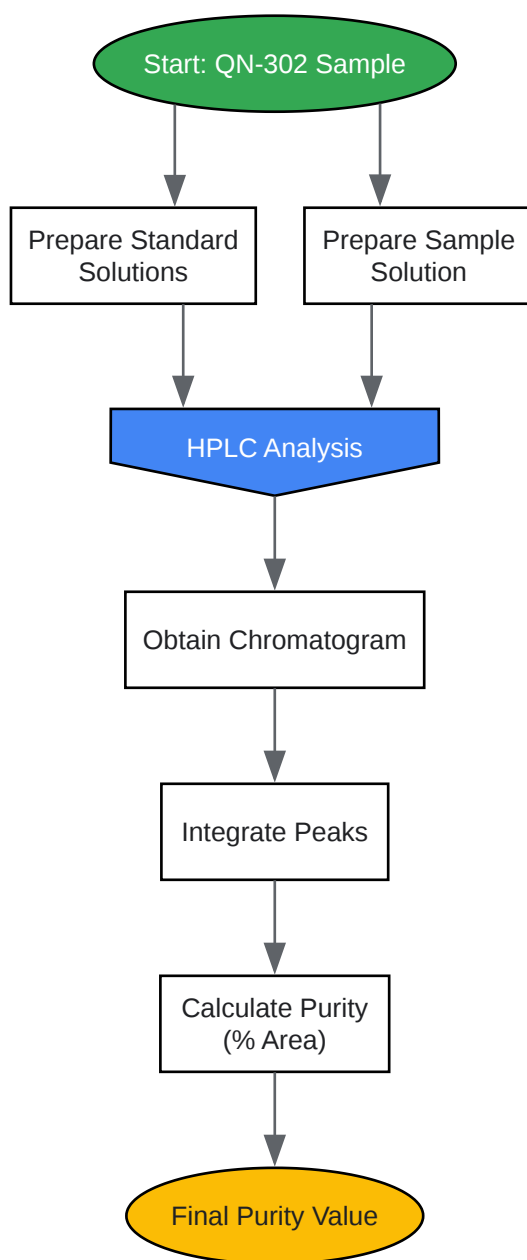
- Allow the solution to cool slowly to room temperature overnight to facilitate G4 folding.
- CD Spectroscopy:
 - Record the CD spectrum of the folded oligonucleotide (typically from 220 to 320 nm). A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate a parallel G-quadruplex structure.
 - Add increasing concentrations of QN-302 to the oligonucleotide solution and record the CD spectrum after each addition.
- Data Analysis:
 - An increase in the ellipticity at 260 nm or a shift in the spectrum upon addition of QN-302 indicates binding and stabilization of the G4 structure.
 - Melting experiments can also be performed by monitoring the CD signal at 260 nm while increasing the temperature, both in the presence and absence of QN-302. An increase in the melting temperature (T_m) in the presence of the compound confirms stabilization.

Signaling Pathway and Workflow Diagrams



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Caption: Mechanism of action for QN-302 in cancer cells.



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Caption: Workflow for HPLC-based purity assessment of QN-302.

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References

- 1. QN-302 (SOP1812) | G-quadruplex binder | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G-quadruplex DNA: a novel target for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qlgntx.com [qlgntx.com]
- 5. researchgate.net [researchgate.net]
- 6. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [JKC 302 quality control and purity assessment for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115638#jkc-302-quality-control-and-purity-assessment-for-research]

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